molecular formula C11H13NO2 B1294741 6,7-Dimethoxy-3,4-dihydroisoquinoline CAS No. 3382-18-1

6,7-Dimethoxy-3,4-dihydroisoquinoline

Numéro de catalogue: B1294741
Numéro CAS: 3382-18-1
Poids moléculaire: 191.23 g/mol
Clé InChI: NSLJVQUDZCZJLK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Dimethoxy-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family It is characterized by the presence of two methoxy groups at the 6th and 7th positions and a partially saturated isoquinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method provides a straightforward approach to obtaining the desired compound with good yields.

Another method involves the condensation of this compound with 1-dimethylaminomethyl-2-naphthols in boiling ethanol or o-xylene . This reaction leads to the formation of various polyaminals of the heterocyclic series.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of polyphosphoric acid and other reagents in large-scale reactions can facilitate the production of this compound for various industrial purposes.

Analyse Des Réactions Chimiques

Reactions with o-Quinone Methides

Condensation with o-quinone methides yields two distinct product types depending on the substrate :

Heterocyclization with 1-Dimethylaminomethyl-2-naphthols

Produces 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1',2':5,6] oxazino[2,3-a]isoquinolines via intramolecular cyclization.

SubstrateProduct StructureYield
1-Dimethylaminomethyl-2-naphtholNaphtho-oxazino-isoquinoline52–65%

Michael Aza Reaction with o-Hydroxybenzyl Alcohols

Forms 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols through conjugate addition.

SubstrateProductYield
o-Hydroxybenzyl alcoholPhenolic Mannich base60–75%

Amidoalkylation with Indole and Pyrrole

Reactions with acyl chlorides generate N-acyliminium intermediates, which undergo amidoalkylation with indole or pyrrole :

Acyl ChlorideHeterocycleProductYield
Acetyl chlorideIndole1-(1H-3-indolyl)-isoquinoline68%
Ethyl chloroformatePyrroleEthyl 1-(pyrrol-3-yl)-isoquinoline76%

Mechanistic Insight :

  • Acylation forms an electrophilic iminium ion.
  • Nucleophilic attack by heterocycles (indole/pyrrole) at the α-position.

Reissert Compound Formation

Reaction with chiral acid chlorides (e.g., (−)-menthyl chloroformate) produces diastereomeric Reissert compounds :

Acid ChlorideProduct Diastereomer Ratio (dr)
(−)-Menthyl chloroformate3:1 (major:minor)

These compounds serve as intermediates for asymmetric synthesis of bioactive alkaloids .

Reactions with Thiodiacetic Anhydrides

3-Phenyl-thiodiacetic anhydride reacts with this compound to form 9,10-dimethoxy-4-oxo-1-phenyl-1,3,4,6,7,11b-hexahydro- thiazino[3,4-a]isoquinoline-1-carboxylic acid as a single diastereomer :

ParameterDetail
Yield92%
StereoselectivityControlled by anhydride geometry

Biological Activity Derivatives

This compound derivatives exhibit pharmacological potential:

  • 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) modulates smooth muscle contractility via Ca²⁺ channel and 5-HT receptor interactions .
  • Antioxidant and neuroprotective properties are under investigation for therapeutic applications .

Comparative Reaction Table

Reaction TypeSubstrate/ConditionsKey ProductYieldRef.
One-pot synthesis3,4-DimethoxyphenethylamineHydrochloride salt75–80%
Heterocyclizationo-Quinone methidesNaphtho-oxazino-isoquinolines52–65%
AmidoalkylationIndole + acetyl chloride1-(1H-3-indolyl)-isoquinoline68%
Reissert compound(−)-Menthyl chloroformateDiastereomeric isoquinoline derivatives70%

Applications De Recherche Scientifique

Pharmaceutical Development

Therapeutic Potential
The compound is being explored for its neuropharmacological properties, which may lead to the development of treatments for neurological disorders. Research indicates that derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline can influence muscle contractility and potentially offer therapeutic benefits in conditions such as Huntington's disease and other movement disorders .

Case Study: Muscle Contractility
A study investigated the effects of a derivative (1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline) on smooth muscle tissue. The results indicated that this compound reduced calcium-dependent contractions, suggesting a mechanism involving the modulation of calcium channels and neurotransmitter receptors . This highlights its potential as a therapeutic agent in controlling muscle activity.

Antioxidant Research

Oxidative Stress Reduction
this compound exhibits antioxidant properties that are beneficial in formulating health supplements and cosmetic products aimed at reducing oxidative stress. This property is crucial for developing compounds that can mitigate cellular damage caused by free radicals .

Analytical Chemistry

Standardization in Analytical Methods
The compound serves as a standard in various analytical techniques used to quantify and detect isoquinoline derivatives in complex mixtures. Its application in analytical chemistry facilitates accurate measurements and enhances the reliability of experimental results .

Natural Product Synthesis

Intermediate in Synthesis
this compound is utilized as an intermediate in the synthesis of other natural products. This role is essential for creating compounds with potential medicinal properties, thereby expanding the library of bioactive substances available for drug development .

Anti-inflammatory Effects
Research into the biological activities of this compound has revealed its anti-inflammatory properties. These findings contribute to understanding its mechanisms and potential applications in drug formulation aimed at treating inflammatory conditions .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings/Case Studies
Pharmaceutical DevelopmentExploration for neurological disorder treatmentsReduces muscle contractions via calcium modulation
Antioxidant ResearchFormulation of products to combat oxidative stressEffective in reducing cellular oxidative damage
Analytical ChemistryServes as a standard for quantifying isoquinoline derivativesEnhances reliability in analytical measurements
Natural Product SynthesisIntermediate for synthesizing bioactive compoundsFacilitates development of new medicinal agents
Biological Activity StudiesInvestigates anti-inflammatory effectsContributes to potential drug formulations

Mécanisme D'action

The mechanism of action of 6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist or agonist for certain receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline
  • 6,7-Dimethoxy-2,3-dihydroisoquinoline

Uniqueness

6,7-Dimethoxy-3,4-dihydroisoquinoline is unique due to its specific structural features, including the presence of methoxy groups at the 6th and 7th positions and a partially saturated isoquinoline ring

Activité Biologique

6,7-Dimethoxy-3,4-dihydroisoquinoline is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological potential, antimicrobial properties, and effects on muscle contractility.

Pharmacological Potential

Recent studies have highlighted various pharmacological activities associated with this compound derivatives. These include:

  • Antidepressant Properties : A study evaluated novel derivatives of 3,4-dihydroisoquinoline for their antidepressant effects. Notably, compounds showed significant neuroprotective activity in PC12 cells and lower hepatotoxicity compared to traditional antidepressants like agomelatine. Compound 6a-1 demonstrated a concentration-dependent increase in cell survival and maturation .
  • Anti-cancer Activity : Research indicates that derivatives of this compound exhibit potent anti-cancer properties. For instance, compounds have been shown to inhibit the NF-kB pathway in murine mammary cancer cells and reduce tumor cell invasion . Another study demonstrated that isoquinoline derivatives can induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied:

  • Bacterial Inhibition : Compounds derived from this structure have shown effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.23 to 0.70 mg/mL .
  • Fungal Activity : The same compounds exhibited antifungal activity with MIC values as low as 0.06 mg/mL against various fungi, outperforming standard antifungal agents like ketoconazole .

Effects on Muscle Contractility

The compound has also been studied for its effects on muscle contractility:

  • Smooth Muscle Interaction : In experiments involving isolated smooth muscle tissue, this compound was found to modulate calcium currents significantly by interacting with muscarinic acetylcholine receptors and serotonin receptors. This interaction resulted in a notable reduction in spontaneous contractile activity . Specifically, at a concentration of 50 μM, it reduced the strength of calcium-dependent contractions by approximately 31.6% compared to acetylcholine stimulation.

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity Effect Reference
AntidepressantNeuroprotective; increased cell survival
Anti-cancerInduces apoptosis; inhibits NF-kB pathway
AntimicrobialEffective against MRSA and E. coli; low MIC
AntifungalStrong activity against various fungi
Muscle ContractilityReduces smooth muscle contraction strength

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-Dimethoxy-3,4-dihydroisoquinoline in academic research?

  • Methodological Answer : The compound is frequently synthesized via catalytic enantioselective C1-alkynylation using Cu(I) catalysts. A five-step asymmetric synthesis route starting from this compound, benzaldehyde, and terminal alkynes (e.g., 2-methyl-3-butyn-2-ol) achieves high enantiopurity (95–96% ee) for natural alkaloids like (S)-(−)-trolline and (R)-(+)-oleracein E . Key steps include alkynylation, hydrogenation, and cyclization (Table 1 in details optimization parameters). For non-chiral applications, a three-step route using methyl iodide and potassium carbonate yields intermediates for pharmaceuticals like Tetrabenazine with 21% total yield .

Q. How is purification typically achieved for this compound derivatives?

  • Methodological Answer : Recrystallization from ethanol or methanol is standard for removing impurities, particularly in pharmaceutical intermediates (e.g., Tetrabenazine synthesis) . For deuterated analogs (e.g., D6-labeled compounds), high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for verifying isotopic purity . Column chromatography with silica gel is often employed for enantiomer separation in asymmetric syntheses .

Advanced Research Questions

Q. What strategies are employed to achieve high enantioselectivity in the synthesis of tetrahydroisoquinoline alkaloids from this compound?

  • Methodological Answer : Cu(I)-catalyzed alkynylation with chiral ligands (e.g., (R,Ra)-N-pinap) achieves >95% enantiomeric excess (ee) by controlling stereochemistry at the C1 position . Diastereoselective Reissert compound formation using chiral acid chlorides (e.g., menthyl derivatives) further refines selectivity (80:20 diastereomer ratio) . Contradictions in catalytic efficiency (e.g., CuI vs. CuBr) are resolved by optimizing solvent systems and reaction temperatures, as shown in Table 1 of .

Q. How can isotopic labeling (e.g., D6 analogs) of this compound impact pharmacological studies?

  • Methodological Answer : Deuterated derivatives (e.g., 6,7-D6-dimethoxy-3,4-dihydroisoquinoline hydrochloride) enable precise pharmacokinetic tracking via mass spectrometry and NMR. They are used as internal standards for analytical method validation (AMV) in drug development, ensuring compliance with regulatory guidelines like the Abbreviated New Drug Application (ANDA) . Isotopic labeling also reduces metabolic degradation in vivo, enhancing compound stability for tracer studies .

Q. What role does this compound play in materials science applications?

  • Methodological Answer : The compound serves as a ligand in luminescent iridium(III) complexes for deep-red light-emitting electrochemical cells (LEECs). Theoretical and experimental studies show its cis-configuration enhances photophysical properties, with potential applications in solar energy conversion devices .

Propriétés

IUPAC Name

6,7-dimethoxy-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLJVQUDZCZJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NCCC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187475
Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3382-18-1
Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3382-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003382181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-6,7-dimethoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIHYDRO-6,7-DIMETHOXYISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6LM439T76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Acetic acid/trifluoroacetic acid (100 mL) was added to a solution of 2-(3,4-dimethoxyphenyl)ethanamine (20 g, 110.38 mmol, 1.00 equiv) and hexamethylenetetramine (31 g, 221.11 mmol, 2.00 equiv). The resulting solution was heated at reflux for about 5 hours in an oil bath. After adding water (100 mL), the solution was extracted with dichloromethane (3×200 mL), and the organic layers were combined and dried over anhydrous sodium sulfate. Solids were removed by filtration, and the resulting filtrate was concentrated in vacuo to give the title product as a yellow oil (20 g, yield=95%). LC-MS: m/z=192 (MH)+.
Name
Acetic acid trifluoroacetic acid
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The N-formyl-2(3,4-dimethoxy-phenyl)-ethylamine so obtained is stirred with polyphosphoric acid (1 kg) and heated to 140° C. (oil bath temperature). The reaction mixture foams vigorously starting from an internal temperature of 70° C. After 30 minutes, an internal temperature of about 140° C. is attained. The mixture is then poured onto water (1 liter) and made alkaline with concentrated ammonia (1.8 liters) while ice is added. The reaction product is extracted repeatedly with ethyl acetate, the ethyl acetate phase is washed with water, dried, over magnesium sulphate and evaporated giving the title compound (142.5 g) as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
1.8 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,7-Dimethoxy-3,4-dihydroisoquinoline
6,7-Dimethoxy-3,4-dihydroisoquinoline
6,7-Dimethoxy-3,4-dihydroisoquinoline
6,7-Dimethoxy-3,4-dihydroisoquinoline
6,7-Dimethoxy-3,4-dihydroisoquinoline
6,7-Dimethoxy-3,4-dihydroisoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.